trans-Fertaric acid

描述

Significance within the Hydroxycinnamic Acid Ester Family

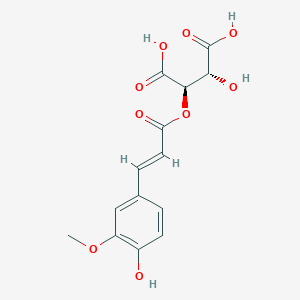

trans-Fertaric acid is a naturally occurring hydroxycinnamic acid, specifically an ester formed from trans-ferulic acid and tartaric acid. smolecule.comwikipedia.org Its chemical structure, which includes a phenolic ring and carboxylic acid groups, dictates its biological properties. smolecule.com Within the broader family of hydroxycinnamic acids, which are widely distributed in plants, this compound is distinguished by its specific composition. smolecule.comacs.org This unique ester formation may give it distinct biological activities compared to other related compounds. smolecule.com Its prevalence in grapes and wine further sets it apart, making it a key compound in viticulture and enology. smolecule.com

Historical Perspective of its Discovery and Initial Characterization

The study of hydroxycinnamic acids in grapes and wine led to the identification of this compound. Early research focused on characterizing the phenolic components of grape juice and wine, identifying major constituents like caftaric acid, coutaric acid, and fertaric acid. openagrar.de The characterization was achieved through analytical techniques that allowed for the separation and identification of these related esters. The initial discovery was part of a broader effort to understand the chemical composition of grapes and its impact on wine quality.

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound and its parent compound, trans-ferulic acid, is diverse. Investigations are ongoing into its biological activities, including its potential antioxidant and anti-inflammatory properties. smolecule.com A significant area of emerging research is its potential anxiolytic (anxiety-reducing) effects, with studies on trans-ferulic acid suggesting interaction with the GABAergic system. mdpi.comnih.gov Furthermore, its role as a metabolite of other dietary polyphenols, such as caftaric acid, in mammalian systems is an active area of study to understand its bioavailability and physiological significance. smolecule.comwikipedia.org Applications in the food, pharmaceutical, and cosmetic industries are also being explored. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWXUSFCUBAMFH-WEPHUFDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Stereochemical Considerations

Elucidation of Specific Stereoisomeric Forms of Fertaric Acid

The tartaric acid moiety of fertaric acid contains two chiral centers, leading to the existence of enantiomeric forms. The "trans" designation refers to the geometry of the ferulic acid component.

The (2R,3R)-trans-fertatic acid is a specific stereoisomer where the chiral centers on the tartaric acid backbone possess the R configuration. This enantiomer is derived from the esterification of trans-ferulic acid with L-tartaric acid. Its precise three-dimensional arrangement dictates its interaction with other chiral molecules and biological systems.

Conversely, the (2S,3S)-trans-fertatic acid enantiomer features the S configuration at both chiral centers of the tartaric acid moiety. This form is a result of the esterification of trans-ferulic acid with D-tartaric acid. As the non-superimposable mirror image of the (2R,3R) enantiomer, it is expected to exhibit identical physical properties in a non-chiral environment but may have different biological activities.

Geometric Isomerism: trans vs. cis Forms

Geometric isomerism in fertaric acid is determined by the arrangement of substituents around the carbon-carbon double bond within the ferulic acid portion of the molecule.

The trans isomer, which is the focus of this article, is generally the more stable and more common form found in nature. In this configuration, the bulky substituents attached to the double bond are on opposite sides, which minimizes steric hindrance. This greater stability can be attributed to reduced van der Waals strain between the substituents.

In contrast, the cis isomer has the bulky groups on the same side of the double bond, leading to increased steric repulsion and a higher energy state. The conversion between cis and trans isomers can sometimes be induced by factors such as UV light. Spectroscopically, the trans isomer of hydroxycinnamic acids like ferulic acid typically exhibits a UV absorption maximum at a slightly longer wavelength compared to the cis isomer.

Advanced Conformational Analysis and Spectroscopic Signatures

Detailed conformational analysis of trans-fertatic acid, while not extensively documented in dedicated studies, can be inferred from computational modeling and the analysis of related compounds. The molecule possesses several rotatable bonds, leading to a multitude of possible conformations. The most stable conformers would be those that minimize steric clashes and maximize stabilizing interactions, such as intramolecular hydrogen bonding.

Interactive Data Table: Predicted Spectroscopic Data for trans-Fertaric Acid

| Spectroscopic Technique | Predicted Key Signatures |

| ¹H NMR | Signals for aromatic protons of the ferulic acid moiety, vinylic protons of the trans double bond (with a characteristic large coupling constant, typically >15 Hz), methoxy (B1213986) group protons, and protons on the tartaric acid backbone. |

| ¹³C NMR | Resonances for carbonyl carbons of the ester and carboxylic acid groups, aromatic carbons, carbons of the double bond, the methoxy carbon, and carbons of the tartaric acid moiety. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (from carboxylic acid and phenolic hydroxyl groups), C=O stretching (from ester and carboxylic acid), C=C stretching of the aromatic ring and the alkene, and a strong band around 970 cm⁻¹ characteristic of the C-H out-of-plane bend of a trans-disubstituted alkene. aocs.orgresearchgate.netspectroscopyeurope.com |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of small molecules like CO₂, water, and cleavage of the ester bond. |

| UV-Vis Spectroscopy | An absorption maximum characteristic of the trans-ferulic acid chromophore, typically in the range of 310-330 nm. researchgate.netresearchgate.net |

Note: The exact chemical shifts and absorption maxima would depend on the solvent and experimental conditions.

Derivatization Strategies for Structural Probing and Analog Synthesis

Chemical derivatization is a powerful tool for both confirming the structure of trans-fertatic acid and for creating novel analogs with potentially altered properties. Common strategies target the functional groups present in the molecule: the carboxylic acids, the phenolic hydroxyl group, and the hydroxyl groups on the tartaric acid moiety.

Esterification: The carboxylic acid groups can be converted to esters (e.g., methyl or ethyl esters). This is often done to increase volatility for analysis by gas chromatography-mass spectrometry (GC-MS).

Silylation: The hydroxyl groups (phenolic and alcoholic) and carboxylic acid groups can be derivatized with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce volatile trimethylsilyl (B98337) (TMS) derivatives, also for GC-MS analysis.

Acylation: The hydroxyl groups can be acylated to form esters. This can be used to protect these groups during other chemical transformations or to synthesize analogs with different properties.

Amide Formation: The carboxylic acid groups can be converted to amides by reaction with amines, leading to a diverse range of potential analogs.

For the synthesis of analogs, the constituent parts, trans-ferulic acid and a chosen stereoisomer of tartaric acid, can be chemically joined. Protecting group strategies are often necessary to ensure selective esterification at the desired hydroxyl group of tartaric acid. These synthetic approaches allow for the creation of a library of related compounds for structure-activity relationship studies.

Biosynthesis and Metabolic Pathways

De Novo Biosynthesis Mechanisms in Plants

The de novo synthesis of trans-fertric acid involves the enzymatic conjugation of pre-formed hydroxycinnamic acids and organic acids within the plant cell. This process is intricately linked to the broader phenylpropanoid pathway, which supplies the necessary phenolic precursors.

Enzymatic Esterification of trans-Ferulic Acid and Tartaric Acid

The formation of trans-fertric acid is primarily achieved through an esterification reaction between trans-ferulic acid and tartaric acid. This process is catalyzed by specific plant enzymes that facilitate the formation of an ester bond.

Characterization of Esterifying Enzymes and Their Specificity

Research has identified enzyme activities responsible for the esterification of hydroxycinnamic acids with tartaric acid. In perennial peanut (Arachis glabrata), a hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) activity has been characterized. This enzyme is capable of transferring p-coumaroyl, caffeoyl, and feruloyl moieties from their respective CoA esters to tartaric acid nih.gov. Studies indicate that this HTT activity likely belongs to the BAHD family of acyltransferases, which are known for their diverse roles in plant secondary metabolism nih.gov.

The specificity of these transferases is crucial for the production of specific conjugates. For instance, the HTT activity in peanut leaves showed varying specific activities for different hydroxycinnamoyl transfers:

p-Coumaroyl transfer: 11 ± 2.8 pkat mg⁻¹ crude protein nih.gov

Caffeoyl transfer: 8 ± 1.8 pkat mg⁻¹ crude protein nih.gov

Feruloyl transfer: 4 ± 0.8 pkat mg⁻¹ crude protein nih.gov

These differential activities suggest that the enzyme has a preference for certain hydroxycinnamic acid substrates, with p-coumaroyl transfer being the most efficient in the peanut leaf extract studied. While direct characterization of the specific enzyme responsible for feruloyl transfer to tartaric acid in all plant species is ongoing, the presence of HTT activity demonstrates the enzymatic machinery for forming compounds like trans-fertric acid. Other plants, such as grapes (Vitis vinifera), also accumulate trans-feruloyl-tartaric acid, indicating the widespread presence of such esterifying enzymes universiteitleiden.nlmdpi.comresearchgate.netunipd.it.

Reaction Kinetics and Thermodynamic Considerations

While detailed kinetic parameters (such as Km, Vmax, and kcat) specifically for the plant enzymes catalyzing the synthesis of trans-fertric acid are not extensively reported in the provided literature, insights can be drawn from studies on related feruloyl esterases (FAEs) and acyltransferases.

Feruloyl esterases (FAEs) are enzymes that catalyze the hydrolysis of feruloyl esters, releasing ferulic acid. Studies on bacterial and fungal FAEs have provided kinetic data, illustrating the types of parameters involved in feruloyl metabolism. For example, a feruloyl esterase from Dorea formicigenerans (DfFAE) showed a kcat/Km value of 7.73 s⁻¹mM⁻¹ for p-nitrophenyl ferulate frontiersin.org. Another study on a feruloyl esterase from Lentilactobacillus buchneri (LbFAE) demonstrated significantly higher efficiency (34 times) in hydrolyzing methyl ferulate compared to p-nitrophenyl ferulate, with specific kinetic parameters reported for both substrates frontiersin.org. Similarly, PhFAE from Pandoraea horticolens exhibited a kcat/Km ratio of 69.90 min⁻¹·mM⁻¹ mdpi.com.

Although these FAEs perform the reverse reaction (hydrolysis), their kinetic characterization highlights the enzyme-substrate interactions and catalytic efficiencies that are fundamental to ester bond metabolism. The thermodynamic considerations for the esterification reaction itself would involve the Gibbs free energy change, which is typically favorable for ester formation under cellular conditions, often driven by the activation of the carboxylic acid (e.g., as an acyl-CoA thioester) and the removal of water. The plant's ability to efficiently produce and utilize feruloyl-CoA as a substrate for transferases like HTT is central to the synthesis of trans-fertric acid.

Integration within the General Phenylpropanoid Pathway

The biosynthesis of trans-fertric acid is deeply integrated into the plant's general phenylpropanoid pathway, which is a central metabolic route for the production of a vast array of aromatic compounds, including lignin, flavonoids, and phenolic acids.

Upstream Precursor Metabolism (e.g., Phenylalanine, Cinnamic Acid Derivatives)

The pathway begins with the shikimate pathway, which generates phenylalanine from erythrose-4-phosphate and phosphoenolpyruvate (B93156) mdpi.comnih.govunl.edutandfonline.com. Phenylalanine is then converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL) nih.govunl.edutandfonline.comashs.org. Subsequently, trans-cinnamic acid undergoes a series of modifications:

Hydroxylation: Trans-cinnamic acid is hydroxylated to p-coumaric acid, catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) nih.govunl.edutandfonline.com.

Activation: p-Coumaric acid is activated to p-coumaroyl-CoA by p-coumarate:CoA ligase (4CL) unl.edutandfonline.com.

Further Modification: p-Coumaric acid can be hydroxylated to caffeic acid, and then caffeic acid is methylated to ferulic acid, typically via caffeoyl-CoA and caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce feruloyl-CoA unl.edutandfonline.com.

Feruloyl-CoA serves as the activated precursor that is then utilized by hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferases (HTT) to esterify tartaric acid, forming trans-fertric acid nih.gov. Tartaric acid itself is synthesized through specific pathways, with l-idonate dehydrogenase identified as a key enzyme in its biosynthesis tandfonline.com. The accumulation of trans-fertric acid can be influenced by environmental factors such as abiotic stress, suggesting its role in plant defense and adaptation nih.gov.

Regulation of Gene Expression for Biosynthetic Enzymes

The expression of genes encoding enzymes involved in the phenylpropanoid pathway and subsequent conjugation reactions is tightly regulated. While specific regulatory mechanisms for plant hydroxycinnamoyl transferases (like HTT) are still being elucidated, insights can be gained from studies on related enzymes and pathways.

In fungi, feruloyl esterase genes (e.g., faeA in Aspergillus niger) have been shown to be induced by xylose and ferulic acid, and repressed by glucose nih.govnih.gov. Similarly, bacterial feruloyl esterases (faeD) are induced by ferulic acid asm.org. These findings suggest that the presence of ferulic acid itself can act as an inducer for enzymes involved in its metabolism, potentially including transferases that conjugate it.

Studies on the phenylpropanoid pathway in plants indicate that genes encoding key enzymes like PAL, C4H, and 4CL are often upregulated in response to abiotic stress nih.govtandfonline.com. This coordinated regulation ensures the increased production of phenolic compounds, including those that are esterified, to cope with environmental challenges. Future research is expected to identify the specific genes encoding plant hydroxycinnamoyl transferases and the transcriptional factors or signaling pathways that control their expression, providing a clearer picture of how trans-fertric acid biosynthesis is regulated at the genetic level.

Natural Occurrence and Distribution in Biological Systems

Occurrence and Accumulation in Plant Species

Vitis vinifera, commonly known as the grapevine, is a primary source of trans-Fertaric acid. This compound, along with other hydroxycinnamoyltartaric acids such as trans-caftaric and trans-coutaric acids, constitutes a significant portion of the non-flavonoid phenolic content in grapes and wines biocrick.comopenagrar.denih.gov.

This compound is found in both the skin and pulp of grape berries, though its distribution varies. Studies indicate that while p-coutaric acid is predominantly located in the grape skins, this compound, like trans-caftaric acid, is primarily found in the must or pulp oeno-one.eu. Research on extraction yields shows that this compound (FTA) demonstrates a high efficiency in transferring from the grape into unoxidized juice, with extraction yields reported around 70.9% on average acs.org. Another study reported an extraction yield of 79.7% for this compound from Rebula grapes to juice chem-soc.si. In the pulp of various table grape cultivars, total phenolic acids, including fertaric acid, were measured at concentrations of approximately 17.7 mg/kg for white varieties and 25.3 mg/kg for red varieties researchgate.net. In white wines, this compound is generally present in lower concentrations compared to other hydroxycinnamic acid tartaric esters, such as trans-caftaric acid researchgate.net.

Table 1: Extraction Yield of this compound from Grape to Juice

| Compound | Extraction Yield (%) | Source |

| This compound | ~70.9 | acs.org |

| This compound | 79.7 | chem-soc.si |

Significant differences in the accumulation of hydroxycinnamic acids, including this compound, have been observed among different Vitis vinifera cultivars. Studies analyzing grape varieties such as 'Vranac', 'Kratošija', and 'Cabernet Sauvignon' revealed distinct profiles of caftaric, coutaric, and fertaric acids researchgate.netweinobst.at. For instance, the relative content of these acids varied, with 'Vranac' showing a caftaric/coutaric/fertaric ratio of approximately 69/21/11, 'Kratošija' at 75/11/14, and 'Cabernet Sauvignon' at 73/20/7 researchgate.netweinobst.at. These variations underscore the influence of genetic factors on the biosynthesis and accumulation of this compound within different grape varieties.

Table 2: Relative Distribution of Hydroxycinnamic Acids in Grape Varieties

| Grape Variety | Relative Content (%) of Caftaric Acid | Relative Content (%) of Coutaric Acid | Relative Content (%) of Fertaric Acid | Source |

| Vranac | 69 | 21 | 11 | researchgate.netweinobst.at |

| Kratošija | 75 | 11 | 14 | researchgate.netweinobst.at |

| Cabernet Sauvignon | 73 | 20 | 7 | researchgate.netweinobst.at |

This compound, or its precursor trans-caftaric acid, has been identified as one of the bioactive components in species of the Echinacea genus, commonly known as coneflowers biocrick.comwikipedia.orgnih.govphytolab.comresearchgate.net. This suggests that Echinacea plants contribute to the dietary intake of these compounds, which are of interest for their potential biological activities.

Beyond Vitis vinifera and Echinacea, this compound has also been detected in Cichorium intybus, commonly known as chicory biocrick.comwikipedia.orgresearchgate.netcloud-clone.com. The presence of this compound in chicory further broadens its natural occurrence in the plant kingdom, highlighting its widespread distribution among various botanical sources.

Presence in Vitis vinifera (Grapevines)

Dynamic Changes During Plant Development and Maturation

The concentration of this compound within plants is not static but undergoes dynamic changes throughout the plant's life cycle, particularly during fruit development and maturation. In grape berries, the synthesis of hydroxycinnamates, including this compound, predominantly occurs before veraison nih.gov. As the fruit ripens, the concentration of these compounds may decrease due to dilution effects from increasing fruit size and solute concentration. However, the total content per berry can remain relatively constant nih.gov. Research also indicates that the accumulation patterns of these acids can parallel changes observed in related compounds like caftaric acid during grape ripening openagrar.de. External factors, such as specific agricultural treatments like foliar applications of methyl jasmonate, have been shown to significantly increase the this compound content in grapes unirioja.esnih.gov.

Compound Name List:

this compound

trans-Ferulic acid

Tartaric acid

trans-Caftaric acid

trans-Coutaric acid

p-Coutaric acid

Caffeic acid

Ferulic acid

Gallic acid

Quercetin

Kaempferol

Isorhamnetin

Syringetin

Myricetin

Catechin

Epicatechin

Procyanidin B2

Procyanidin C1

Resveratrol

Piceatannol

Piceid

Flavonols

Flavan-3-ols

Anthocyanins

Stilbenes

Response to Water Deficit

Water deficit, or drought stress, has been shown to impact ferulic acid levels in grapevines. Research on grapevine roots indicates that drought stress can lead to an accumulation of ester-bound ferulic acid. Specifically, under drought conditions, the concentration of ester-bound ferulic acid in grapevine roots increased from 2.4 µg/g fresh weight (FW) in control conditions to 4.6 µg/g FW. This level decreased during the recovery period to 3.8 µg/g FW pbsociety.org.plresearchgate.net. Conversely, other studies suggest that drought stress can lead to a reduction in total phenolic compounds, including ferulic acid, in grapevine leaves and roots, with ferulic acid being among the lowest in concentration in these tissues under such stress researchgate.net. However, trans-ferulic acid has also been identified as a "plant surrender signal" that accumulates in host plants under stress, including drought, facilitating the aggressive behavior of certain fungal pathogens like Neofusicoccum parvum kit.eduresearchgate.netnih.govresearchgate.net. Mild water stress has been associated with an increase in some phenolic compounds, including ferulic acid, while severe stress may lead to a decrease bio-conferences.org.

Induction upon Pathogen Challenge (e.g., Downy Mildew)

In the context of pathogen challenge, trans-ferulic acid has been implicated as a signaling molecule. It is proposed to act as a "plant surrender signal" that accumulates in host plants under stress, including pathogen infection, thereby facilitating the aggressive behavior of the pathogen kit.eduresearchgate.netnih.govresearchgate.net. This suggests that trans-ferulic acid can be induced or its accumulation enhanced in response to microbial attacks, potentially as part of a complex plant-pathogen interaction. While specific studies directly linking trans-ferulic acid induction to downy mildew in grapes are limited, the broader role of phenolic compounds, including ferulic acid, in plant defense responses against pathogens is recognized mdpi.comnih.gov.

Presence and Transformation in Fermented Plant Matrices

Trans-ferulic acid is found in various fermented plant matrices, such as wine and beer, where its concentration and form can be influenced by processing and microbial activity.

Fate in Wine and Other Fermented Beverages

In wine, hydroxycinnamic acids, including trans-ferulic acid, are present in both free and esterified forms, often conjugated with tartaric acid (e.g., as this compound) wikipedia.orgnih.govresearchgate.net. These compounds are significant contributors to the phenolic profile of wine and can act as precursors to volatile phenolic compounds nih.gov. While hydroxycinnamic acids are generally more abundant in red wines due to maceration with grape skins, they are also found in white wines nih.gov. The concentration of trans-ferulic acid in wine can be affected by winemaking supplements, with some studies showing a reduction in its content with certain treatments frontiersin.org.

In beer production, ferulic acid is a key phenolic acid found primarily in grains like barley and wheat brewingforward.com. It is predominantly present in a bound form, esterified to arabinoxylans, with only a minor fraction existing in the free form in malt. Ferulic acid can be released from arabinoxylans during mashing through enzymatic activity brewingforward.comresearchgate.net. Its concentration in beer remains relatively stable during fermentation but tends to decline during storage brewingforward.com. Experimental studies on beer production have reported the following ranges for ferulic acid concentrations:

| Ferulic Acid Form | Concentration Range (mg/hL) |

| Esterified | 748.4 – 1244.3 |

| Free | 134.6 – 275.2 |

Source: researchgate.net

Role of Indigenous Microflora in its Metabolism

The indigenous microflora present during fermentation plays a crucial role in the metabolism and transformation of ferulic acid. Yeasts and lactic acid bacteria (LAB) possess enzymes, such as feruloyl esterases and hydroxycinnamate decarboxylases, capable of modifying ferulic acid researchgate.netactapol.netnih.gov. A significant transformation is the decarboxylation of ferulic acid to 4-vinylguaiacol (4VG), a compound that imparts spicy, clove-like aromas to beverages like beer and wine brewingforward.comymdb.canih.gov. This process is particularly notable in wheat beers, where yeast strains with phenolic off-flavor positive (POF+) characteristics are involved researchgate.net. Lactic acid bacteria can also metabolize ferulic acid, potentially converting it into volatile phenols like 4-ethylphenol (B45693) actapol.netnih.gov. In the context of human gut microbiota, ferulic acid can be metabolized into various phenolic acids, such as dihydroferulic acid, 3-(3,4-dihydroxyphenyl)propionic acid, and 3-(3-hydroxyphenyl)propionic acid nih.govacs.org.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are preeminent in the analysis of hydroxycinnamic acids due to their efficiency in separating complex mixtures. The selection of the technique and its specific parameters is critical and depends on the sample matrix, the required sensitivity, and the analytical throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely adopted technique for the separation and quantification of phenolic compounds, including trans-fertaric acid. researchgate.netaustinpublishinggroup.com The method relies on a stationary phase, typically packed in a column, and a liquid mobile phase that carries the sample through the system. By controlling the composition of these phases, analysts can achieve effective separation of target analytes.

High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a powerful combination for the analysis of this compound. researchgate.net The DAD detector acquires the full ultraviolet-visible (UV-Vis) spectrum for each point in the chromatogram, providing both quantitative data and qualitative spectral information.

Spectral Fingerprinting: The chromophore of this compound, derived from its trans-ferulic acid moiety, exhibits characteristic UV absorbance. Hydroxycinnamic acids and their derivatives typically show a strong absorption maximum in the range of 310-330 nm. researchgate.netscispace.com For trans-ferulic acid, the parent cinnamic acid, this maximum is consistently reported around 320 nm. researchgate.netnih.gov This distinct spectral profile, or "fingerprint," is invaluable for the tentative identification of this compound in complex samples like grape extracts, allowing it to be distinguished from other classes of phenolic compounds that absorb at different wavelengths. researchgate.netresearchgate.net

Quantification: For quantitative analysis, the DAD detector is set to monitor the absorbance at the wavelength of maximum absorption (λmax), which ensures the highest sensitivity. scispace.com A calibration curve is constructed by injecting known concentrations of a pure standard and plotting the corresponding peak area against concentration. The concentration of this compound in an unknown sample is then determined by interpolating its peak area on this curve. In cases where a commercial standard for this compound is unavailable, quantification may be performed using a structurally related standard, such as trans-caftaric acid or trans-ferulic acid, and reporting the result as an equivalent. researchgate.netnih.gov The validation of such methods typically demonstrates excellent linearity, precision, and accuracy, as shown in the table below summarizing typical performance parameters for related analytes.

| Parameter | Analyte | Typical Range/Value |

|---|---|---|

| Linearity (Concentration Range) | Ferulic Acid | 10.0–70.0 µg/mL |

| Correlation Coefficient (r²) | Ferulic Acid | >0.999 |

| Precision (RSD %) | Ferulic Acid | <2.0% |

| Accuracy (Recovery %) | 1,5-Dicaffeoylquinic Acid | 101.16–104.18% |

| Limit of Detection (LOD) | Ferulic Acid | ~0.4 µg/mL |

| Limit of Quantification (LOQ) | Ferulic Acid | ~1.2 µg/mL |

The success of an HPLC separation hinges on the careful selection of the column chemistry and the optimization of the mobile phase.

Column Chemistries: For the analysis of polar compounds like this compound, reversed-phase (RP) chromatography is the most common approach. RP columns contain a nonpolar stationary phase, with octadecylsilane (B103800) (ODS, C18) being the most popular choice. nih.govd-nb.info These columns retain analytes based on their hydrophobicity. Various C18 columns are available, differing in particle size (typically 3-5 µm for HPLC), pore size, and end-capping, which can influence selectivity. Other stationary phases like C8 or those with different functionalities (e.g., Phenyl-Hexyl) can also be used to achieve alternative selectivity for challenging separations. halocolumns.com

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of a polar aqueous component and a less polar organic modifier.

Aqueous Phase: The aqueous phase is usually water, which is often acidified to a pH between 2.5 and 3.5. scispace.comnih.gov This is a critical step for analyzing acidic compounds like this compound, which contains multiple carboxylic acid groups. Acidification with reagents such as formic acid, acetic acid, or phosphoric acid suppresses the ionization of these groups, leading to increased retention on the RP column and significantly improved peak shape (i.e., less tailing). chromatographyonline.com

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers used to control elution strength. nih.govresearchgate.net

Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is typically employed. researchgate.net This allows for the separation of compounds with a wide range of polarities, ensuring that more retained compounds elute in a reasonable time with sharp, well-defined peaks.

| Column | Mobile Phase A | Mobile Phase B | Elution Type | Flow Rate |

|---|---|---|---|---|

| RP C18 (250 x 4.6 mm, 5 µm) | Water (pH 3.0 with Orthophosphoric Acid) | Methanol | Isocratic (52:48 v/v) | 1.0 mL/min |

| HiQSil ODS C-18 | 10% Acetic Acid | Acetonitrile | Isocratic (80:20 v/v) | 1.0 mL/min |

| Agilent ZORBAX C18 (250 x 4.6 mm, 5 µm) | Water with 1% Acetic Acid | Methanol | Gradient | 0.8 mL/min |

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in dramatically improved resolution, higher sensitivity, and substantially faster analysis times. researchgate.netsigmaaldrich.com

The primary advantage of UHPLC is its superior separation efficiency. The smaller particles provide a greater number of theoretical plates, leading to narrower peaks and enhanced resolution between closely eluting compounds. This is particularly beneficial when analyzing this compound in complex matrices like grape juice, skin, or seeds, which contain numerous other phenolic compounds and potential interferences. researchgate.netnih.gov A study employing a UHPLC system with a 1.7 µm particle size column successfully resolved this compound from other hydroxycinnamoyltartaric esters in grape samples. nih.gov The sharper peaks also result in a greater peak height for a given concentration, which directly translates to increased sensitivity and lower detection limits.

For the analysis of trace levels of this compound, UHPLC is often coupled with tandem mass spectrometry (MS/MS). The high resolving power of UHPLC reduces matrix effects and ion suppression in the mass spectrometer, while the MS/MS detector provides exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM). nih.gov

Method development for trace analysis focuses on optimizing both the chromatographic separation and the mass spectrometer parameters. A UHPLC-MS/MS method developed for hydroxycinnamoyltartaric esters in grape products demonstrated the capability for high-sensitivity quantification. researchgate.netnih.gov Although a commercial standard for this compound was not used, the method's performance was validated using a related compound, showcasing the potential for trace-level analysis. The limits of detection (LOD) and quantification (LOQ) achieved in such methods are typically in the low microgram-per-liter (µg/L) or nanogram-per-milliliter (ng/mL) range, making this approach ideal for pharmacokinetic or metabolomic studies where concentrations are expected to be very low. nih.govnih.gov

| Parameter | Value |

|---|---|

| Column | Waters UPLC HSS T3 (150 x 2.1 mm, 1.7 µm) |

| Linearity Range (as Caftaric Acid) | 25–2000 µg/L |

| Correlation Coefficient (r²) | 0.9989 |

| Limit of Detection (LOD) | 0.25 µg/L |

| Limit of Quantification (LOQ) | 25 µg/L |

| Recovery (at 250-1200 µg/L) | 97.7%–99.5% |

| Precision (RSD %) | <2.5% |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of this compound. It offers high sensitivity and selectivity, allowing for both the identification and quantification of the compound, often at trace levels. The molecular formula of this compound is C₁₄H₁₄O₉, with a molecular weight of 326.25 g/mol nih.govnih.gov.

Electrospray ionization (ESI) is the most common ionization technique for analyzing hydroxycinnamoyl-tartaric esters like this compound because it is a soft ionization method that minimizes fragmentation of the parent molecule in the source. This is crucial for accurately determining the molecular weight and for selecting the correct precursor ion for subsequent fragmentation analysis.

For phenolic acids and their derivatives, ESI is typically operated in the negative ion mode . In this mode, the analyte molecule is deprotonated, forming a negatively charged molecular ion, [M-H]⁻. For this compound, this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of 325. This mode is favored due to the acidic nature of the carboxylic and phenolic hydroxyl groups on the molecule, which readily lose a proton to form a stable anion nih.govresearchgate.net. Analyses are often performed with mobile phases containing a small amount of a weak acid, such as formic acid, to aid in the ionization process nih.gov.

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation and selective quantification of this compound. In this technique, the deprotonated precursor ion (m/z 325) is selectively isolated in the first quadrupole, subjected to collision-induced dissociation (CID) in the second quadrupole (collision cell), and the resulting fragment ions are then separated and detected in the third quadrupole.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS scan mode used for targeted quantification. It involves monitoring a specific, predefined fragmentation reaction, known as a transition, from the precursor ion to a characteristic product ion. This specificity allows for accurate quantification even in complex samples like wine, by filtering out chemical noise from other co-eluting compounds.

For this compound, the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 325. The selection of a specific and abundant product ion is critical for developing a robust MRM method.

The fragmentation of this compound in the collision cell primarily occurs at the ester bond linking the trans-ferulic acid and tartaric acid moieties. This is the most labile bond in the structure. The collision-induced dissociation results in the cleavage of this bond, leading to the formation of a characteristic product ion corresponding to the ferulic acid fragment.

Based on the fragmentation of the closely related compound trans-caftaric acid (caffeoyl-tartaric acid), which fragments to yield the deprotonated caffeic acid ion (m/z 179), a similar pathway is expected for this compound mdpi.com. The deprotonated trans-ferulic acid molecule has an m/z of 193. Therefore, the primary fragmentation pathway involves the loss of the tartaric acid moiety, generating the feruloyl anion as the major product ion.

The key MRM transition used for the quantification of this compound is:

| Precursor Ion (m/z) | Product Ion (m/z) | Probable Identity of Product Ion |

| 325 | 193 | [Ferulic Acid - H]⁻ |

This transition is highly specific to this compound and provides the basis for its selective detection and precise quantification in complex samples nih.govresearchgate.netmdpi.com.

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides an additional layer of confidence in the identification of this compound. Instead of just measuring the nominal mass, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places).

The calculated exact mass of the neutral this compound molecule (C₁₄H₁₄O₉) is 326.06378 Da nih.gov. In negative ion mode, the corresponding deprotonated ion [M-H]⁻ has a calculated exact mass of 325.05650 Da . By comparing the experimentally measured mass with this theoretical value, HRMS can confirm the elemental composition of the ion with high certainty, effectively distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is crucial in untargeted metabolomics studies of complex samples like wine, where numerous compounds may be present acs.org.

Tandem Quadrupole Mass Spectrometry (MS/MS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural elucidation of a molecule. ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

Analysis of the ¹H NMR spectrum would confirm the trans configuration of the double bond in the ferulic acid moiety, which is characterized by a large coupling constant (typically around 16 Hz) between the two vinylic protons. The spectrum would also show distinct signals for the aromatic protons of the ferulic acid residue and the methoxy (B1213986) group protons. The protons on the tartaric acid moiety would also present characteristic signals, confirming the ester linkage.

Similarly, the ¹³C NMR spectrum would show a unique signal for each of the 14 carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the ester and the carbons of the tartaric acid moiety would be particularly diagnostic for confirming the structure. Although specific experimental NMR data for this compound is not widely published, the analysis of its constituent parts, trans-ferulic acid and tartaric acid, is well-established, and the principles can be directly applied to the ester for its structural confirmation upon isolation or synthesis scirp.orgresearchgate.netresearchgate.netscielo.brpreprints.org.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.

1D NMR : The ¹H NMR spectrum provides information on the chemical environment of each proton, including characteristic signals for the aromatic protons of the feruloyl moiety, the vinylic protons of the propenoate chain, and the methine protons of the tartaric acid backbone. The ¹³C NMR spectrum complements this by identifying the chemical shifts of all carbon atoms, including the carbonyls of the ester and carboxylic acid groups.

2D NMR :

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for identifying adjacent protons, such as those on the vinyl group and within the tartaric acid spin system. sdsu.edu For instance, COSY spectra can show the correlation between the vinylic protons H-7' and H-8' of the feruloyl group. universiteitleiden.nl

HSQC (Heteronuclear Single Quantum Coherence) : HSQC establishes direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). columbia.edu This is critical for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is invaluable for connecting different structural fragments of the molecule. For example, it can show a correlation from the tartaric acid protons to the ester carbonyl carbon of the feruloyl group, confirming the point of esterification.

The combination of these NMR techniques provides definitive structural confirmation of this compound, distinguishing it from isomers and related compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Fertaric Acid

Data sourced from predicted values in the Human Metabolome Database (HMDB).

Application in Metabolomics for Comprehensive Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, frequently employs techniques like liquid chromatography-mass spectrometry (LC-MS) and NMR spectroscopy to obtain comprehensive metabolic profiles. universiteitleiden.nl The analysis of this compound is significant in metabolomic studies, particularly in the fields of food science and nutritional biochemistry.

As a prominent component of grapes and wine, quantifying this compound contributes to the chemical fingerprinting and quality assessment of these products. wikipedia.org Furthermore, in mammalian systems, this compound is a known metabolite of trans-caftaric acid, a major dietary phenolic. nih.gov Therefore, its detection and quantification in biological fluids like plasma and urine are critical for bioavailability and metabolic studies. nih.gov Tracking the appearance of this compound after the consumption of foods rich in caftaric acid helps to elucidate the metabolic pathways of dietary polyphenols and their fate within the body. nih.govsmolecule.com High-resolution mass spectrometry coupled with liquid chromatography is a key platform for these analyses, enabling the sensitive detection of this compound and other related metabolites in complex biological samples.

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, aiming to isolate the analyte from interfering matrix components, reduce complexity, and enhance detection sensitivity. thermofisher.com

Extraction Protocols from Diverse Biological Tissues (e.g., Liquid-Liquid Extraction, Solid-Liquid Extraction)

The choice of extraction protocol depends heavily on the sample matrix.

Solid-Liquid Extraction (SLE) : This is the most common method for isolating this compound and other hydroxycinnamates from plant tissues like grape skins and seeds. mdpi.com The process involves macerating the solid sample in a suitable organic solvent. researchgate.net Aqueous mixtures of ethanol (B145695) or methanol are frequently used, as the addition of water can help swell the plant tissue, increasing the surface area for extraction. mdpi.com Key parameters such as solvent composition, temperature, extraction time, and the solid-to-liquid ratio must be optimized to maximize recovery. mdpi.commdpi.com

Liquid-Liquid Extraction (LLE) : LLE is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For extracting phenolic acids from liquid biological samples like plasma or urine, after protein precipitation, LLE can be employed to partition the analytes into an organic solvent, leaving polar interferences in the aqueous phase. analchemres.org The efficiency of LLE is highly dependent on factors like solvent choice and the pH of the aqueous phase, which influences the ionization state of the carboxylic acid groups.

Solid Phase Extraction (SPE) for Cleanup and Pre-concentration

Solid Phase Extraction (SPE) is a widely used and powerful technique for sample cleanup and concentration prior to chromatographic analysis. researchgate.netnih.gov It offers significant advantages over LLE, including higher analyte recovery, reduced solvent consumption, and the potential for automation. nih.gov The general SPE procedure involves four steps:

Conditioning : The sorbent is prepared with a solvent to activate it for sample interaction. youtube.com

Loading : The sample is passed through the sorbent, where the analyte of interest is retained. youtube.com

Washing : Interfering compounds are selectively washed from the sorbent with a solvent that does not elute the analyte. thermofisher.com

Elution : A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. youtube.com

For this compound and other phenolic acids, reversed-phase (e.g., C18) or mixed-mode ion-exchange cartridges are commonly used. bohrium.comgcms.cz SPE is particularly effective for cleaning up complex matrices like plasma, urine, and plant extracts, removing pigments, lipids, and other substances that could interfere with subsequent analysis. bohrium.comgcms.cz

Chemical Derivatization for Enhanced Chromatographic or Spectrometric Response

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties. While this compound can often be analyzed directly by LC-MS, derivatization is sometimes necessary, especially for gas chromatography (GC) analysis.

For GC Analysis : this compound is non-volatile due to its multiple polar functional groups (hydroxyl, carboxylic acid). colostate.edu To make it suitable for GC, these active hydrogens must be replaced. Silylation is a common derivatization technique where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert -OH and -COOH groups into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers and esters. nih.govsigmaaldrich.com This process increases the thermal stability and volatility of the analyte, allowing for its separation and detection by GC-MS. nih.gov

For LC Analysis : While less common for LC-MS, derivatization can be used to enhance detection sensitivity, for example, by attaching a fluorescent tag to the carboxylic acid groups for analysis by HPLC with fluorescence detection. researchgate.net

Validation of Analytical Methods

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose. alquds.edu For the quantification of this compound, validation ensures the reliability and accuracy of the results. Key validation parameters, typically defined by guidelines from organizations like the International Council for Harmonisation (ICH), include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. alquds.edu

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve. nih.gov

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. alquds.edu

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is spiked into a blank matrix and analyzed. nih.gov

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). nih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. alquds.edu

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. alquds.edu

Table 2: Example Validation Parameters for the UPLC-MS/MS Analysis of Hydroxycinnamoyltartaric Esters

Data is representative of a validated method for related compounds, where fertaric acid was quantified by caftaric acid equivalent.

Table of Compounds Mentioned

Linearity, Calibration Curve Development, and Regression Analysis

The linearity of an analytical method establishes the proportional relationship between the concentration of an analyte and the instrumental response. This is a fundamental parameter for accurate quantification. For trans-ferulic acid, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them with the chosen chromatographic method. The data points are then used to construct a calibration curve by plotting the instrument response against the known concentrations.

A linear regression analysis is applied to the data to determine the relationship's linearity, which is commonly evaluated by the coefficient of determination (r²). An r² value close to 1.0 indicates a strong linear relationship. Studies have demonstrated excellent linearity for trans-ferulic acid analysis across various concentration ranges using different analytical techniques. For instance, an HPLC-MS/MS method showed good linearity in the range of 0.1-5 ng/mL with a correlation coefficient (r) of ≥ 0.9992. researchgate.netnih.gov Another HPLC method demonstrated linearity over a broader range of 0.05 to 100 μg/mL with an r² of 0.999. jbtr.or.kr Similarly, a GC-MS method was confirmed as linear over a concentration range of 1 to 100 mg/L, with r² values exceeding 0.999. nih.gov

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| HPLC-MS/MS | 0.1 - 5 ng/mL | ≥ 0.9984 | researchgate.netnih.gov |

| HPLC | 0.05 - 100 µg/mL | 0.999 | jbtr.or.kr |

| GC-MS | 1 - 100 mg/L | > 0.999 | nih.gov |

| HPLC-DAD | 10.0 - 70.0 µg/mL | > 0.999 | nih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. rsc.org These parameters are crucial for determining the sensitivity of a method.

For trans-ferulic acid, the LOD and LOQ are influenced by the analytical technique and the sample matrix. A highly sensitive HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma reported an LOD of 0.02 μg/mL and an LOQ of 0.066 μg/mL. researchgate.net In another study utilizing GC-MS, the LOD and LOQ for trans-ferulic acid were found to be 0.15 mg/L and 0.50 mg/L, respectively. nih.gov An HPLC-DAD method established an LOD of 0.7 μg/ml and an LOQ of 2.6 μg/ml for trans-ferulic acid. nih.gov The lower limit of quantification (LOQ) for an HPLC method was defined as 0.05 μg/mL, which was the lowest concentration yielding a coefficient of variation (CV) of less than 20% and accuracy between 80% and 120%. jbtr.or.kr

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Human Plasma | 0.02 µg/mL | 0.066 µg/mL | researchgate.net |

| GC-MS | - | 0.15 mg/L | 0.50 mg/L | nih.gov |

| HPLC-DAD | Brewer's Spent Grain Extract | 0.7 µg/mL | 2.6 µg/mL | nih.gov |

| HPLC | Rat Plasma, Urine, Bile, Tissue Homogenates | - | 0.05 µg/mL | jbtr.or.kr |

Precision, Accuracy, and Reproducibility Assessments

Precision refers to the closeness of repeated measurements of the same sample, while accuracy indicates the closeness of a measured value to the true value. Reproducibility assesses the precision of a method when performed under different conditions (e.g., by different analysts or in different laboratories). These parameters are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels.

Precision is often expressed as the relative standard deviation (RSD). For trans-ferulic acid, an HPLC-MS/MS method demonstrated intra- and inter-day precision values within 9.2%. researchgate.netnih.gov Another HPLC-based study showed that the between-day variations for both precision and accuracy were consistently below 15%. jbtr.or.kr The accuracy of the HPLC-MS/MS method was reported to be between 95.4% and 111.4%. researchgate.netnih.gov These findings indicate that the developed analytical methods are both precise and accurate for the quantification of trans-ferulic acid.

| Analytical Method | Parameter | Concentration Levels | Results | Reference |

|---|---|---|---|---|

| HPLC-MS/MS | Intra- and Inter-day Precision (RSD) | Multiple | Within 9.2% | researchgate.netnih.gov |

| Accuracy | Multiple | 95.4% - 111.4% | ||

| HPLC | Between-day Precision (RSD) | 0.05 - 100 µg/mL | < 15% | jbtr.or.kr |

| Between-day Accuracy | 0.05 - 100 µg/mL | < 15% | ||

| HPLC-DAD | Intra-day Precision (CV) | Multiple | 1.2% | nih.gov |

| Inter-day Precision (CV) | Multiple | 2.5% |

Matrix Effects and Internal Standard Normalization

The sample matrix, which includes all components of a sample other than the analyte of interest, can interfere with the analysis and lead to inaccurate results. This phenomenon, known as the matrix effect, can cause either suppression or enhancement of the analytical signal. youtube.com

In the analysis of trans-ferulic acid, the complexity of the sample matrix (e.g., plasma, plant extracts) can be a significant challenge. One study on the analysis of trans-ferulic acid in human plasma using HPLC-MS/MS reported that no matrix effect or carry-over effect was observed. researchgate.netnih.gov Similarly, an investigation of brewer's spent grain extracts using HPLC-DAD found no significant matrix effect for trans-ferulic acid. nih.gov

To compensate for potential matrix effects and variations during sample preparation and analysis, an internal standard (IS) is often used. An ideal internal standard is a compound that is structurally similar to the analyte but can be distinguished by the detector. For the analysis of trans-ferulic acid, compounds such as caffeic acid and trans-cinnamic acid have been successfully employed as internal standards. jbtr.or.krnih.gov The use of an internal standard helps to improve the accuracy and reproducibility of the quantification by normalizing the response of the analyte.

Enzymology and Biotransformation Mechanisms

Enzymatic Hydrolysis by Plant Enzymes

The biotransformation of trans-fertaric acid within plant tissues, specifically through enzymatic hydrolysis, is not extensively documented in scientific literature. Plants possess a wide array of esterase enzymes, but their specific action on the ester bond linking ferulic acid and tartaric acid in this compound is not well-characterized. In grape berries (Vitis vinifera), where this compound is a notable hydroxycinnamic acid, the focus has largely been on its biosynthesis and accumulation rather than its degradation by endogenous enzymes mdpi.com.

Plant carboxylesterases are known to be involved in the hydrolysis of various ester-containing compounds, including the bioactivation of pro-herbicides and the degradation of volatile esters that contribute to fruit aroma dur.ac.uknih.gov. However, direct evidence demonstrating the hydrolysis of this compound back into its constituent parts—ferulic acid and tartaric acid—by native plant enzymes remains to be established. The metabolic pathways in plants appear to favor the synthesis and accumulation of such esters as secondary metabolites.

Mechanistic Aspects of Metabolism in Non-Human Mammalian Models

In non-human mammalian models, such as rats, this compound has been identified as a key metabolite of trans-caftaric acid. The primary mechanism for this transformation is O-methylation. After oral administration of trans-caftaric acid to rats, it is absorbed and rapidly metabolized into this compound.

This conversion is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which is widely distributed in mammalian tissues core.ac.uk. COMT facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the catechol structure of caftaric acid, resulting in the formation of fertaric acid core.ac.uk. This metabolic step is a common detoxification pathway for catechol-containing compounds in the body.

Studies have quantified the presence of this compound in various biological compartments following the administration of trans-caftaric acid in rats. It appears in the plasma alongside its precursor and is found in significant concentrations in the kidney. Ultimately, this compound is excreted in the urine.

Table 2: Concentration of this compound in Rats 20 Minutes After Gastric Administration of trans-Caftaric Acid.

| Biological Compartment | Concentration of this compound |

|---|---|

| Plasma | 185 ± 24 ng/mL |

| Kidney | 2506 ± 514 ng/g |

| Liver | Not Detected |

| Urine | 33.3 ± 12.8 µg/mL |

Absorption and Distribution Pathways in Animal Models (e.g., Rats)

The bioavailability and systemic effects of this compound in mammals are intrinsically linked to the absorption and metabolism of its precursor, trans-caftaric acid, a major phenolic compound found in grapes and wine. researchgate.netnih.gov Studies using rat models have been instrumental in elucidating the pathways from ingestion of trans-caftaric acid to the systemic appearance and distribution of this compound.

Research has shown that the stomach is a significant site for the absorption of dietary hydroxycinnamates. researchgate.netnih.gov In studies where trans-caftaric acid was administered directly into the ligated stomach of anesthetized rats, its intact form was rapidly absorbed and detected in the plasma within 10 minutes. researchgate.netnih.gov This rapid absorption from the stomach is a critical first step that makes trans-caftaric acid available for systemic circulation and subsequent metabolic transformation into this compound. researchgate.net The absorption of the parent compound, trans-caftaric acid, from the gastric environment precedes the detection of this compound in various tissues. nih.gov

Following the gastric absorption of trans-caftaric acid, both the parent compound and its O-methylated metabolite, this compound, are distributed to various tissues. nih.gov In rat models, this compound has been identified in the plasma, kidneys, and urine. wikipedia.org

Within 10 minutes of trans-caftaric acid administration into the stomach, this compound appears in the plasma, with its concentration increasing over time. nih.gov Specifically, plasma concentrations of this compound were observed to rise from 92 ± 12 ng/mL at 10 minutes to 185 ± 24 ng/mL at 20 minutes. nih.gov

The kidney accumulates significant levels of this compound. researchgate.net After 20 minutes, the concentration of this compound in the kidney was measured to be 2506 ± 514 ng/g, which was substantially higher than that of its precursor, trans-caftaric acid (443 ± 78 ng/g). nih.gov This suggests a potential role for the kidney in the processing or accumulation of this metabolite.

Urinary excretion is a key elimination pathway for this compound. researchgate.net Interestingly, studies have shown that while both the parent compound and the metabolite are found in plasma and kidneys, only this compound is detected in the urine, with a concentration of 33.3 ± 12.8 µg/mL. researchgate.netnih.gov

| Tissue | Compound | Concentration |

|---|---|---|

| Plasma | trans-Caftaric Acid | 334 ± 49 ng/mL |

| This compound | 185 ± 24 ng/mL | |

| Kidney | trans-Caftaric Acid | 443 ± 78 ng/g |

| This compound | 2506 ± 514 ng/g | |

| Urine | trans-Caftaric Acid | Not Detected |

| This compound | 33.3 ± 12.8 µg/mL |

Metabolic Fate and Biotransformation Products (e.g., O-methylated derivatives)

The primary metabolic fate of absorbed trans-caftaric acid in mammalian systems is its conversion to this compound through O-methylation. nih.govsmolecule.com This biotransformation is a crucial step in the metabolism of dietary hydroxycinnamic acids. smolecule.com this compound is structurally an ester of trans-ferulic acid and tartaric acid. wikipedia.org Its formation from trans-caftaric acid involves the methylation of one of the hydroxyl groups on the catechol moiety of the caffeic acid portion of the molecule. smolecule.com

This enzymatic methylation is catalyzed by catechol-O-methyltransferases (COMTs). smolecule.com These enzymes facilitate the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to a hydroxyl group of the catechol substrate. smolecule.comnih.gov The reaction proceeds via a direct SN2 nucleophilic attack, resulting in the formation of the O-methylated product, in this case, this compound, and S-adenosyl-L-homocysteine. smolecule.comnih.gov This O-methylation process is considered a detoxification pathway, as it generally reduces the reactivity of catechol-containing compounds and prepares them for elimination from the body. smolecule.com The presence of this compound as the main metabolite in urine further supports its role as a key product of biotransformation and subsequent excretion. nih.gov

Chemical Synthesis and Derivatization

Laboratory-Scale Synthetic Approaches

In a laboratory setting, the esterification of trans-ferulic acid is a common and fundamental modification. This reaction can be effectively achieved using both acidic and basic catalysts, allowing for the synthesis of various alkyl ferulates.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a conventional method for producing trans-ferulic acid esters. This approach typically involves reacting trans-ferulic acid with an alcohol in the presence of a strong acid catalyst. Concentrated sulfuric acid is a frequently used catalyst in this process. mdpi.com For instance, the synthesis of ethyl ferulate can be accomplished by reacting trans-ferulic acid with ethanol (B145695) and a catalytic amount of sulfuric acid. mdpi.com Similarly, methyl ferulate can be produced using methanol (B129727) and sulfuric acid in a reaction that may require up to 24 hours. mdpi.com Other acidic catalysts, such as p-toluenesulfonic acid, have also been successfully employed to synthesize C10-ester derivatives with high yields (≥80%). nih.gov More novel approaches utilize acidic ionic liquids as catalysts, which have proven effective in the esterification of trans-ferulic acid with molecules like phytosterols. acs.org

Basic catalysis is also utilized, particularly in multi-step syntheses. For example, after an initial esterification, a weak base like potassium carbonate can be used to facilitate further reactions, such as the addition of other functional groups to the molecule. acs.org

The efficiency of esterification reactions is highly dependent on several key parameters. Optimizing these conditions is crucial for maximizing the yield and purity of the desired trans-ferulic acid ester.

Microwave-assisted synthesis has been shown to significantly accelerate the reaction. mdpi.com Key factors that are typically optimized include the catalyst concentration, reaction temperature, and the molar ratio of the reactants. mdpi.comresearchgate.net

Catalyst Concentration : The amount of catalyst plays a critical role. For the synthesis of ethyl ferulate using sulfuric acid, a concentration of 10 mol% was found to be optimal, yielding 94% of the product. mdpi.com Increasing the catalyst amount beyond this, to 12 mol%, led to a decrease in yield, likely due to product hydrolysis. mdpi.com

Reaction Temperature : Temperature significantly influences the reaction rate. In a microwave-assisted synthesis of ethyl ferulate, increasing the temperature from 48 °C to 88 °C dramatically increased the yield obtained within 5 minutes. mdpi.com However, excessively high temperatures can also lead to the degradation or hydrolysis of the ester product. mdpi.com

Molar Ratio of Reactants : The ratio of trans-ferulic acid to the alcohol is another vital parameter. An excess of the alcohol is generally used to drive the reaction towards the product side. For ethyl ferulate synthesis, it was found that a molar ratio of trans-ferulic acid to ethanol of 1:6 or higher resulted in an almost quantitative yield. mdpi.com

The table below summarizes the optimization of various parameters for the synthesis of ethyl ferulate.

Table 1: Optimization of Reaction Conditions for Ethyl Ferulate Synthesis

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (H₂SO₄) | 10 mol% | 94% | mdpi.com |

| 12 mol% | 86% | mdpi.com | |

| Temperature | 48 °C (5 min) | 40% | mdpi.com |

| 88 °C (5 min) | High Yield | mdpi.com | |

| Molar Ratio (Acid:Alcohol) | 1:1 (3 min) | 30% | mdpi.com |

Chemo-Enzymatic Synthesis for Stereoselective Production

Chemo-enzymatic synthesis combines chemical and enzymatic steps to produce specific derivatives, often with high stereoselectivity. Enzymes, particularly lipases, are widely used due to their ability to catalyze reactions under mild conditions, which helps to prevent the degradation of heat-sensitive compounds like trans-ferulic acid. mdpi.commedcraveonline.com

Immobilized Candida antarctica lipase (B570770) B (often known as Novozym 435) is a versatile and commonly used biocatalyst for the esterification and transesterification of trans-ferulic acid and its derivatives. academie-sciences.frfrontiersin.orgresearchgate.net This enzyme can be used in solvent-free conditions, enhancing the sustainability of the process. academie-sciences.frresearchgate.net

These chemo-enzymatic strategies have been employed to create a variety of structured molecules:

Bis- and Tris-phenolic Esters : A one-pot, two-step process involving Fischer esterification followed by lipase-catalyzed transesterification has been developed to produce bis- and trisphenols from trans-ferulic acid. academie-sciences.fr

Structured Phenolic Lipids : trans-Ferulic acid can be incorporated into triacylglycerol structures via chemo-enzymatic methods, creating novel lipophilic antioxidants. researchgate.net

Alkyl Ferulates : A range of alkyl ferulic acid esters with varying chain lengths (from C3 to C12) have been synthesized from fatty alcohols using Novozym 435 to improve biological properties like antibacterial activity. frontiersin.org

Renewable Polyesters : Biobased aromatic polyesters have been synthesized using Candida antarctica lipase B to catalyze the polymerization of trans-ferulic acid-based monomers. mdpi.com

Development of Novel Derivatization Reagents for Specific Applications

The derivatization of trans-ferulic acid is not limited to simple ester formation. Novel reagents are developed to create derivatives with specific functionalities for diverse applications. acs.orgnih.gov

One area of development is the creation of derivatives for enhanced analytical detection. On-tissue chemical derivatization (OTCD) is a technique used in MALDI Mass Spectrometry Imaging (MALDI-MSI) to improve the ionization efficiency and detection sensitivity of small molecules. nih.gov While trans-ferulic acid itself can be used as a matrix component in these analyses, specific reagents can be used to derivatize target analytes on a tissue section before analysis. nih.gov

Another application-driven derivatization involves synthesizing molecules with enhanced biological activity. For example, novel trans-ferulic acid derivatives containing a chalcone (B49325) moiety have been synthesized. acs.org This involves a multi-step process starting with the esterification of trans-ferulic acid, followed by reaction with 1,2-dibromoethane, and finally coupling with a chalcone intermediate to yield the target compounds with potential applications as plant resistance inducers. acs.org

Common types of derivatizing reagents used in gas chromatography, which could be applied to trans-ferulic acid, include:

Silylation Reagents : These replace active hydrogens (like those in the phenolic and carboxylic acid groups) with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group, increasing volatility and thermal stability. obrnutafaza.hrgcms.cz

Acylation Reagents : These introduce an acyl group. Fluorinated anhydrides are often used to create derivatives that are highly detectable. obrnutafaza.hrgcms.cz

Scalable Synthetic Methodologies for Research and Industrial Applications

For trans-ferulic acid derivatives to be viable for commercial use, scalable and cost-effective production methods are essential. nih.govazurewebsites.net A significant focus of industrial methodology is the efficient extraction of the trans-ferulic acid starting material from abundant, natural sources. azurewebsites.netwindows.net

Agro-industrial byproducts such as wheat bran, corn bran, and rice bran are rich sources of trans-ferulic acid. azurewebsites.netwindows.netmdpi.com Industrially, trans-ferulic acid is often produced from rice bran pitch via alkaline hydrolysis. azurewebsites.netwindows.net

Scalable production strategies include:

Alkaline Hydrolysis : Treating plant biomass like wheat bran with an alkaline solution (e.g., sodium hydroxide) effectively cleaves the ester bonds linking trans-ferulic acid to cell wall polysaccharides, releasing it into the solution. mdpi.com

Enzymatic Hydrolysis : An environmentally friendlier alternative involves using a mixture of enzymes, such as xylanases and ferulic acid esterases (FAE), to deconstruct the plant cell wall and release trans-ferulic acid. windows.netmdpi.com Optimized enzymatic processes have achieved production yields comparable to chemical methods. azurewebsites.net These enzymatic methods are considered to have significant potential for sustainable, large-scale production. windows.net

Once extracted, the trans-ferulic acid can be used as a precursor for various synthetic transformations on an industrial scale. azurewebsites.netwindows.net Chemo-enzymatic processes, particularly those using immobilized enzymes like Novozym 435, are well-suited for industrial applications due to the reusability of the enzyme and the mild reaction conditions. academie-sciences.frresearchgate.net A process for producing ferulic-acid-based bisphenols has been validated on a kilogram scale. academie-sciences.fr

Purification and Definitive Characterization of Synthetic Materials

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The definitive characterization of the purified compound is then necessary to confirm its structure and assess its purity.

Purification Methods:

Silica Gel Column Chromatography : This is a widely used technique to separate the desired ester or derivative from impurities based on polarity. mdpi.comacs.orgacs.org A common eluent system for trans-ferulic acid esters is a mixture of petroleum ether and ethyl acetate (B1210297). mdpi.comacs.org

Recrystallization : This method is used to obtain highly pure crystalline products. For example, synthesized trans-ferulic acid-chalcone derivatives can be recrystallized from a solvent mixture like dichloromethane/methanol. acs.org

Solid-Phase Extraction (SPE) : SPE can be used for the preconcentration and purification of trans-ferulic acid and its derivatives from complex mixtures, such as extracts from natural sources. mdpi.commdpi.com

Characterization Techniques: The identity and purity of the synthesized materials are confirmed using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized derivative, confirming that the modification has occurred at the intended position. acs.orgnih.gov

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, which confirms its elemental composition. acs.org

Thin-Layer Chromatography (TLC) : TLC is a quick and simple method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. mdpi.comacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| trans-Ferulic acid |

| Ethyl ferulate |

| Methyl ferulate |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Potassium carbonate |

| 1,2-dibromoethane |

| Dichloromethane |

| Methanol |

| Ethanol |

| Petroleum ether |

| Ethyl acetate |

| Candida antarctica lipase B |

| Xylanase |

| Ferulic acid esterase |

| Sodium hydroxide |

| 1-propanol |

| 1-hexanol |

| Nonanol |

| Lauryl alcohol |

| Phytosterols |

Advanced Research Perspectives and Emerging Areas

Metabolomics and Systems Biology Approaches

Identification of Biomarkers Related to Plant Defense and Quality

Research indicates that trans-Fertaric acid, a phenolic compound found in various plants, particularly in grapes (Vitis vinifera), plays a significant role in plant defense mechanisms and can serve as an indicator of plant health and quality. Studies have shown that this compound levels can fluctuate in response to biotic and abiotic stresses, making it a potential biomarker. For instance, in grapevine cultivars challenged by pathogens like Plasmopara viticola, resistant cultivars such as 'Regent' exhibit a more rapid and pronounced accumulation of phenolics, including this compound, compared to susceptible cultivars like 'Trincadeira' universiteitleiden.nl. This differential accumulation suggests that this compound may be involved in the plant's early detection of biotic stress and the activation of defense pathways.

Data Table 1: this compound Levels and Plant Defense Responses

| Cultivar | Stress Condition | This compound Level (Relative) | Observed Defense Response | Reference |

| 'Regent' | Pathogen (P. viticola) | Increased | Enhanced phenolic accumulation, resistance | universiteitleiden.nl |

| 'Trincadeira' | Pathogen (P. viticola) | Lower than 'Regent' | Less rapid phenolic accumulation, susceptibility | universiteitleiden.nl |

| Grapevine (2012) | Water Deficit | Increased | Adaptive response to abiotic stress | frontiersin.org |

| Grapevine (2011) | Water Deficit | No significant increase | Varied response to abiotic stress across seasons | frontiersin.org |

Future Directions in Metabolic Engineering and Synthetic Biology

The growing interest in this compound, driven by its potential roles in plant defense and its presence in valuable agricultural products, is spurring research into advanced biotechnological approaches for its production and manipulation. Metabolic engineering and synthetic biology offer promising avenues for enhancing its biosynthesis and developing novel biocatalytic methods.